

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate molecular structure

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Compound of Interest

Compound Name: Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Cat. No.: B583160

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An In-depth Technical Guide to **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**

This technical guide provides a comprehensive overview of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**, a key chiral intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed information on its chemical properties, applications, and synthesis.

Chemical Identity and Properties

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a complex organic molecule valued for its specific stereochemistry, which is crucial for its application in asymmetric synthesis. Its identity is defined by various chemical descriptors and physical properties.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier	Value
CAS Number	124980-98-9[1][2]
Molecular Formula	C10H11FO3[1][2]
Molecular Weight	198.19 g/mol [1][2]
IUPAC Name	Methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate
Synonyms	(R)-3-(4-fluorofenil)-2-hidroxipropionato de metilo, Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionat[1]
InChI	InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1[1]
InChIKey	OKWFDTMQPLAWLR-SECBINFHSA-N[1]
Canonical SMILES	COC(=O)C(CC1=CC=C(C=C1)F)O[1]
Isomeric SMILES	COC(=O)--INVALID-LINK--O[1]

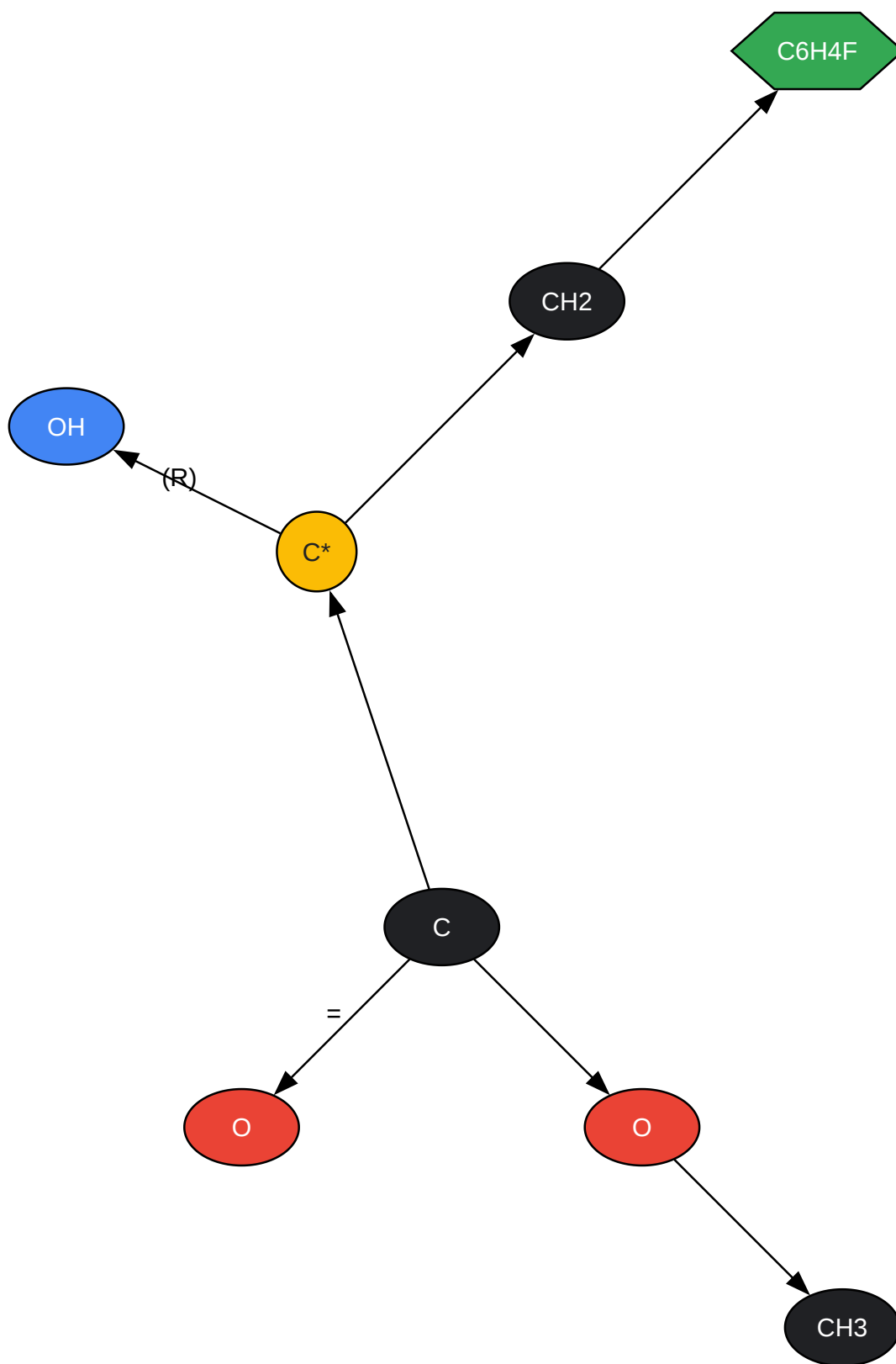
Physicochemical Properties

Quantitative data regarding the physicochemical properties of the compound are presented below. These are critical for handling, storage, and application in experimental settings.

Property	Value
Physical State	Oil[1]
Boiling Point	291.7 ± 25.0 °C (Predicted)[2]
Density	1.232 ± 0.06 g/cm ³ (Predicted)[2]
pKa	12.67 ± 0.20 (Predicted)[1]
Storage Conditions	2-8°C, sealed, dry[2]

Molecular Structure and Visualization

The molecular structure of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** features a central propionate backbone with three key functional groups: a methyl ester, a hydroxyl group at the chiral center (C2), and a 4-fluorophenyl group attached to C3. The '(R)' designation specifies the stereochemical configuration at the chiral carbon.



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Diagram of the core molecular structure.

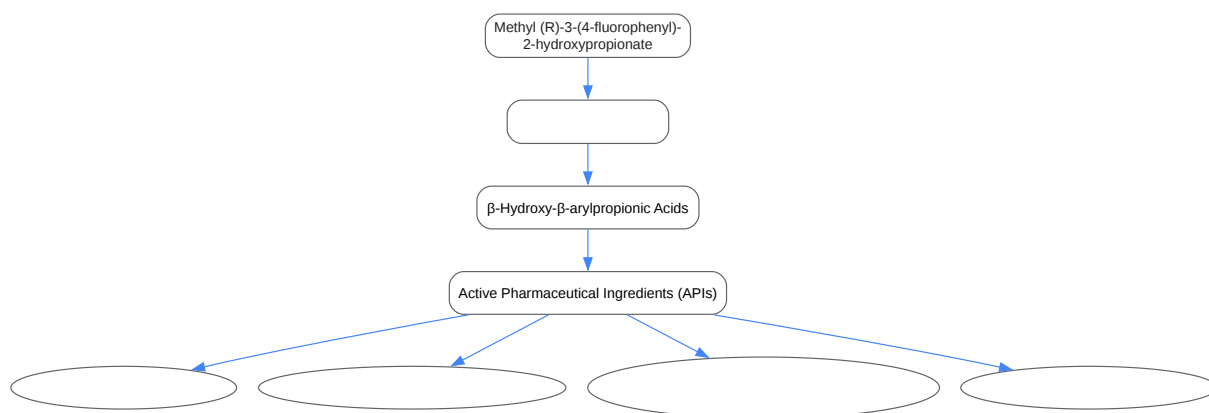
Significance and Applications in Drug Development

Due to its specific chiral nature, **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** serves as a crucial building block in the synthesis of complex pharmaceutical compounds where stereoisomerism dictates biological activity and efficacy.

Its primary applications include:

- **Chiral Intermediate:** It is a key chiral intermediate for synthesizing β -hydroxy- β -arylpropionic acids. These acids are fundamental components for various pharmaceuticals, including anti-inflammatory agents and lipid-lowering drugs.[\[2\]](#)
- **Asymmetric Synthesis:** The enantiomeric purity of the compound makes it highly valuable in asymmetric synthesis, which is critical for producing active pharmaceutical ingredients (APIs) with specific stereochemistry.[\[2\]](#)
- **Therapeutic Agent Synthesis:** It is commonly used in the preparation of statin-class drugs and other therapeutics for cardiovascular conditions.[\[2\]](#) It also serves as a reactant in the synthesis of antipicornaviral agents and rhinovirus protease inhibitors.[\[1\]](#)
- **Research and Development:** In research settings, it is utilized for developing novel chiral molecules that may possess significant biological activity.[\[2\]](#)

The following workflow illustrates the role of this compound as a precursor in pharmaceutical development.



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Role as an intermediate in drug synthesis.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is not readily available in public literature. However, a general synthetic approach can be inferred from established organic chemistry reactions for preparing similar β -hydroxy esters. One common method is the aldol reaction or a related variant.

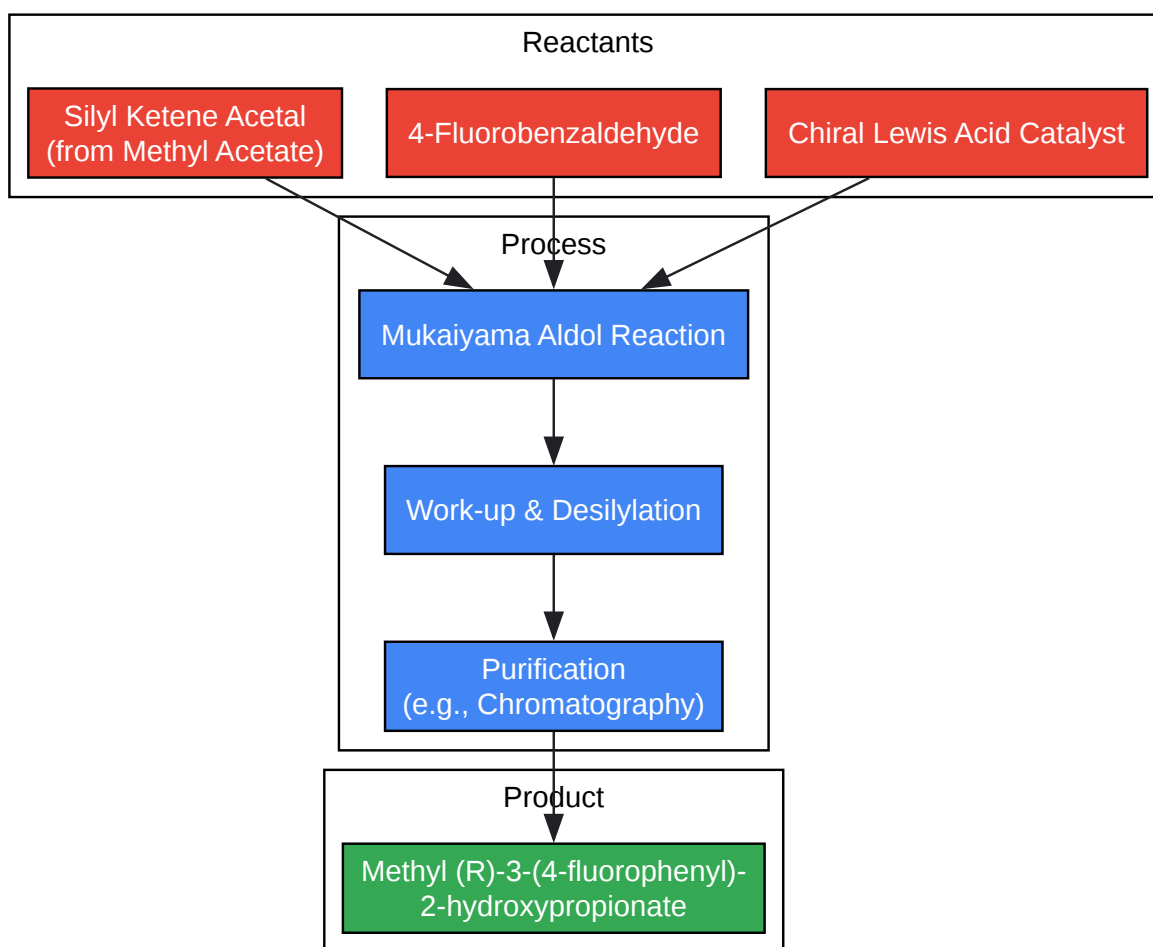
General Synthetic Approach: Mukaiyama Aldol Reaction

A plausible synthetic route involves the Mukaiyama aldol reaction, which couples a silyl enol ether with an aldehyde.

Reactants:

- A silyl ketene acetal derived from methyl acetate.
- 4-fluorobenzaldehyde.
- A chiral Lewis acid catalyst to ensure the desired (R)-stereochemistry.

Illustrative Workflow:



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Conceptual workflow for asymmetric synthesis.

Methodology Outline:

- **Catalyst Preparation:** The chiral Lewis acid catalyst is prepared or dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
- **Aldehyde Addition:** 4-fluorobenzaldehyde is added to the catalyst solution.
- **Silyl Ketene Acetal Addition:** The silyl ketene acetal is added dropwise to the reaction mixture. The reaction is stirred at low temperature for several hours until completion, as monitored by a technique like Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is warmed to room temperature, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
- **Purification:** The crude product is purified using column chromatography on silica gel to yield the pure **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**.

Disclaimer: This is a generalized protocol. Specific conditions, catalysts, and reagents would need to be optimized for yield and enantioselectivity.

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References

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